3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridyl group, and a tetrahydro-dibenzo-diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo-diazepine structure.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure.
Introduction of the pyridyl group: This step involves the addition of a pyridyl group to the core structure through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-HYDROXY-1-(4-METHOXYPHENYL)-3-(4-NITROPHENYL)-1H,2H,5H,6H,7H,8H,9H-PYRAZOLO[1,2-A][1,2]DIAZEPIN-4-IUM BROMIDE
- 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole
Uniqueness
3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and pyridyl groups within the dibenzo-diazepine core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
3-(4-methoxyphenyl)-11-(3-pyridyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a complex structure that contributes to its biological activity. The molecular formula is C21H22N2O with a molecular weight of approximately 318.42 g/mol. The presence of methoxy and pyridyl groups enhances its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, derivatives of similar structures exhibited activity against leukemia, non-small cell lung cancer, and breast cancer cells. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds using the sulforhodamine B assay to evaluate their efficacy against 60 cancer cell lines .
Table 1: Antitumor Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MDA-MB-468 (Breast) | 5.2 | |
Compound B | A549 (Lung) | 7.8 | |
Compound C | HCT116 (Colon) | 6.5 |
The mechanism underlying the antitumor activity involves the modulation of cellular pathways associated with apoptosis and cell proliferation. Studies suggest that these compounds may inhibit telomerase activity and induce endoplasmic reticulum stress (ERS), leading to apoptosis in cancer cells . The interaction with specific molecular targets within tumor cells is crucial for their therapeutic efficacy.
Antimicrobial Properties
Compounds related to dibenzo[b,e][1,4]diazepines have shown antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, which are attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .
Neuropharmacological Effects
Research indicates that some derivatives exhibit neuropharmacological properties , potentially acting as anxiolytics or antidepressants. The presence of the diazepine core is linked to interactions with GABA receptors, enhancing inhibitory neurotransmission in the central nervous system .
Case Studies
A notable case study involved the evaluation of a closely related compound in xenograft models where significant tumor growth inhibition was observed. The study focused on understanding the compound's interaction with telomerase and its downstream signaling pathways .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-19-10-8-16(9-11-19)18-13-22-24(23(29)14-18)25(17-5-4-12-26-15-17)28-21-7-3-2-6-20(21)27-22/h2-12,15,18,25,27-28H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYQBBPCORYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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